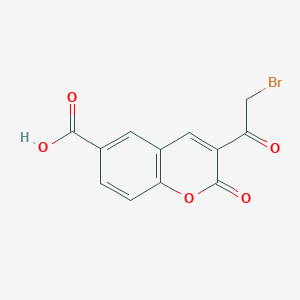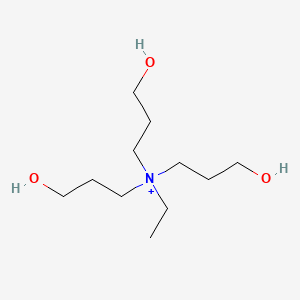![molecular formula C11H11O6P B12529429 {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid CAS No. 797763-17-8](/img/structure/B12529429.png)
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents. For example, the synthesis of similar compounds has been achieved using dichloromethane as a solvent and triethylamine as a base at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be scaled up to accommodate the production demands, ensuring consistency and quality control throughout the production cycle.
Análisis De Reacciones Químicas
Types of Reactions
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties
Propiedades
Número CAS |
797763-17-8 |
|---|---|
Fórmula molecular |
C11H11O6P |
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl)oxymethylphosphonic acid |
InChI |
InChI=1S/C11H11O6P/c1-7-4-11(12)17-10-5-8(2-3-9(7)10)16-6-18(13,14)15/h2-5H,6H2,1H3,(H2,13,14,15) |
Clave InChI |
KXCBNFXKHJPBAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


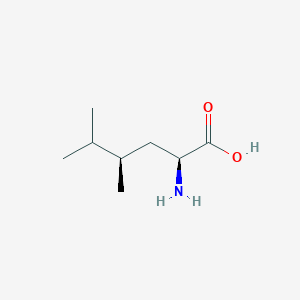
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
phosphanium iodide](/img/structure/B12529374.png)
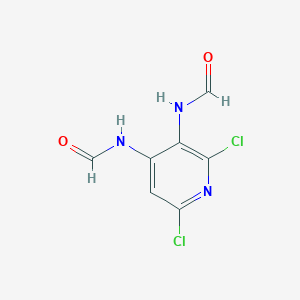
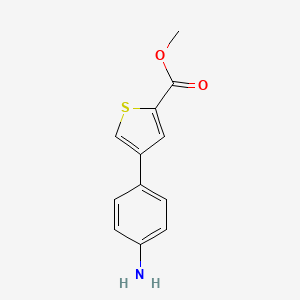

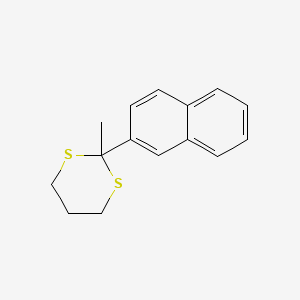

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
